molecular formula C17H15ClN2O2 B5028713 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5028713
M. Wt: 314.8 g/mol
InChI Key: VTGAIBKVUNVURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CCI-779, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of rapamycin analogs, which are known for their immunosuppressive and anti-proliferative properties. In recent years, several studies have investigated the synthesis, mechanism of action, and potential applications of CCI-779 in cancer research.

Mechanism of Action

1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of mTOR, a protein kinase that is involved in the regulation of cell growth and proliferation. mTOR is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of mTOR by 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione leads to decreased activity of downstream targets such as S6K and 4E-BP1, which are involved in protein synthesis and cell growth. This ultimately leads to decreased cell growth and increased cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting mTOR activity, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary components. Autophagy can play a dual role in cancer, acting as a tumor suppressor or a pro-tumorigenic factor depending on the context. 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of mTOR, making it a valuable tool for investigating the role of mTOR in cancer biology. 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione in lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, there are concerns about the potential for resistance to develop with prolonged use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. Another area of interest is the investigation of the role of autophagy in cancer and the potential for targeting autophagy as a therapeutic strategy. There is also ongoing research into the use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione in combination with other drugs or therapies to enhance its efficacy. Overall, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione is a promising tool for cancer research and has the potential to lead to new insights into the mechanisms of cancer and the development of novel therapies.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorophenylacetonitrile with 3-methylbenzylamine to produce the intermediate 1-(4-chlorophenyl)-3-(3-methylphenyl)propylamine. This intermediate is then reacted with succinic anhydride to produce the final product, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been optimized and improved over the years, leading to increased yields and purity of the final product.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of mTOR, a protein kinase that plays a crucial role in cell growth and proliferation. Inhibition of mTOR by 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione leads to decreased cell growth and increased cell death in cancer cells. Several studies have investigated the potential of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione as a treatment for various types of cancer, including breast cancer, prostate cancer, and glioblastoma.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGAIBKVUNVURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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